Cas no 83647-29-4 (Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-)

Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]- structure
83647-29-4 structure
Product Name:Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
CAS No:83647-29-4
MF:C26H29NO2
MW:387.51396727562
CID:709099
PubChem ID:5377
Update Time:2025-04-19

Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
    • 3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    • 3-{(Z)-1-[4-(2-DIMETHYLAMINOETHOXY)PHENYL]-2-PHENYLBUT-1-ENYL}PHENOL
    • DTXSID20274463
    • FT-0625612
    • 3-(1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol
    • 83647-29-4
    • Inchi: 1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3
    • InChI Key: ZQZFYGIXNQKOAV-UHFFFAOYSA-N
    • SMILES: O(CCN(C)C)C1C=CC(=CC=1)C(C1C=CC=C(C=1)O)=C(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 387.219829168g/mol
  • Monoisotopic Mass: 387.219829168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 6.8
  • Topological Polar Surface Area: 32.7Ų
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